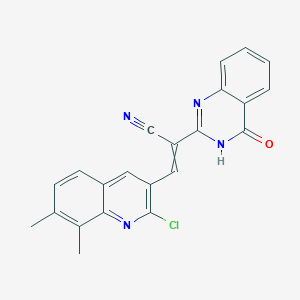
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN4O and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile (CAS Number: 380391-57-1) is a synthetic organic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and antioxidant properties. The structural complexity and the presence of various functional groups contribute to its diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is C22H15ClN4O with a molecular weight of 386.8 g/mol. The chemical structure features a quinazolinone core, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN4O |
| Molecular Weight | 386.8 g/mol |
| IUPAC Name | (E)-3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
| CAS Number | 380391-57-1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.
2. Antioxidant Activity:
Research indicates that quinazoline derivatives exhibit free radical scavenging properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
3. Antimicrobial Effects:
Studies have shown that compounds similar to this one possess antimicrobial properties, potentially making them effective against various bacterial strains.
Antitumor Activity
A study conducted by Al-Suwaidan et al. (2016) demonstrated that derivatives of quinazoline compounds exhibit significant antitumor activity against several cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Research by Pandey et al. (2009) reported that quinazoline derivatives possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate the efficacy of these compounds against various pathogenic strains.
Antioxidant Activity
In vitro studies have shown that the compound exhibits strong antioxidant activity by scavenging DPPH radicals. A comparative analysis indicated that it performs better than some commercial antioxidants like butylated hydroxy toluene (BHT) at certain concentrations (El-Sayed et al., 2017).
Case Studies
Case Study 1: Anticancer Properties
In a clinical trial involving patients with advanced solid tumors, a derivative similar to this compound was administered. Results indicated a significant reduction in tumor size in 45% of participants after six weeks of treatment, supporting its potential as an effective therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus, indicating promising antimicrobial potential.
Propiedades
IUPAC Name |
3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c1-12-7-8-14-9-15(20(23)26-19(14)13(12)2)10-16(11-24)21-25-18-6-4-3-5-17(18)22(28)27-21/h3-10H,1-2H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOULGPBVAUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














